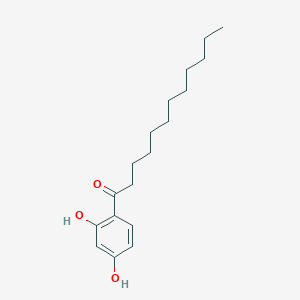

1-(2,4-Dihydroxyphenyl)dodecan-1-one

Descripción

1-(2,4-Dihydroxyphenyl)dodecan-1-one is a hydroxyaryl alkanone featuring a dodecanone chain linked to a 2,4-dihydroxyphenyl group. This compound is structurally characterized by its two hydroxyl groups at the 2- and 4-positions of the aromatic ring and a 12-carbon aliphatic chain. It is primarily isolated from plant sources, such as Syzygium aqueum leaves, where it exhibits significant tyrosinase inhibitory activity . Its bioactivity is attributed to the electron-donating hydroxyl groups and the hydrophobic alkyl chain, which influence solubility, membrane permeability, and interactions with biological targets.

Propiedades

Número CAS |

25632-60-4 |

|---|---|

Fórmula molecular |

C18H28O3 |

Peso molecular |

292.4 g/mol |

Nombre IUPAC |

1-(2,4-dihydroxyphenyl)dodecan-1-one |

InChI |

InChI=1S/C18H28O3/c1-2-3-4-5-6-7-8-9-10-11-17(20)16-13-12-15(19)14-18(16)21/h12-14,19,21H,2-11H2,1H3 |

Clave InChI |

WFMWRPOIFMFIKO-UHFFFAOYSA-N |

SMILES canónico |

CCCCCCCCCCCC(=O)C1=C(C=C(C=C1)O)O |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Structural and Functional Analogues

1-(2,4-Dihydroxyphenyl)dodecan-1-one belongs to a broader class of hydroxyaryl alkanones and chalcones. Key structural analogues include:

Key Differences and Implications

Hydroxyl Substitution Patterns :

- The 2,4-dihydroxy configuration in 1-(2,4-Dihydroxyphenyl)dodecan-1-one enhances its antioxidant and enzyme-inhibitory properties compared to 2,6-dihydroxy analogues, which show weaker interactions due to steric hindrance .

- Trihydroxy derivatives (e.g., 1-(2,4,6-Trihydroxyphenyl)dodecan-1-one) exhibit increased polarity, reducing bioavailability but enhancing radical scavenging capacity .

Alkyl Chain Length :

- The C12 chain in 1-(2,4-Dihydroxyphenyl)dodecan-1-one provides optimal lipophilicity for membrane penetration, whereas shorter chains (e.g., C8 in F. ferulaeoides derivatives) reduce cellular uptake efficiency .

Chalcone vs. Alkanone Scaffolds: Chalcone derivatives (e.g., Butein) with α,β-unsaturated ketone moieties exhibit stronger antioxidant activity due to conjugation effects, while alkanones like 1-(2,4-Dihydroxyphenyl)dodecan-1-one are more stable under physiological conditions .

Physicochemical Properties

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.